![molecular formula C17H14ClN3O4 B2939099 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide CAS No. 865249-36-1](/img/structure/B2939099.png)
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide
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Overview
Description
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide is a chemical compound that belongs to the class of oxadiazole derivatives. Oxadiazoles are five-membered heterocyclic compounds containing oxygen and nitrogen atoms. This particular compound has garnered interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide typically involves the formation of the oxadiazole ring followed by the introduction of the benzamide moiety. One common method involves the reaction of 2-chlorobenzohydrazide with an appropriate carboxylic acid derivative under cyclization conditions to form the oxadiazole ring. This intermediate is then coupled with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as alkyl, aryl, or acyl groups.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide: A similar compound with a different position of the chlorine atom on the phenyl ring.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: A related compound with a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide is unique due to its specific substitution pattern and the presence of both the oxadiazole and benzamide moieties
Biological Activity
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its structural characteristics, biological properties, and relevant research findings.
Structural Characteristics
The compound has the following structural formula:
- Molecular Formula : C14H12ClN3O3
- Molecular Weight : 303.71 g/mol
The structure features a 1,3,4-oxadiazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer applications. The presence of a 2-chlorophenyl group and methoxy substituents enhances its pharmacological potential by improving solubility and bioavailability.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
Preliminary studies suggest that this compound demonstrates significant antibacterial and antifungal properties. The oxadiazole moiety is often associated with the inhibition of microbial growth.
2. Anticancer Properties
Several derivatives of oxadiazole have been reported to inhibit tumor growth in various cancer cell lines. Mechanisms include:
- Induction of apoptosis.
- Inhibition of cell proliferation.
Research shows that compounds with similar structures can effectively target cancer cells by disrupting metabolic pathways essential for tumor survival.
3. Anti-inflammatory Effects
The compound may modulate inflammatory cytokines and pathways, suggesting potential use in treating inflammatory diseases. This activity is supported by findings that show a reduction in markers of inflammation in treated models.
Comparative Biological Activity
Table 1 summarizes the biological activities of this compound compared to related compounds:
Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
---|---|---|---|
This compound | High | Moderate | Moderate |
2-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide | Moderate | High | Low |
4-chloro-benzamide derivative | Low | Moderate | High |
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways related to inflammation or cancer progression.
- Receptor Modulation : The thioether and acetamide groups could facilitate binding to specific receptors or proteins.
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4/c1-23-11-7-10(8-12(9-11)24-2)15(22)19-17-21-20-16(25-17)13-5-3-4-6-14(13)18/h3-9H,1-2H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPCKBKFFDHSOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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